molecular formula C20H23BrN2O3S B2409386 N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-16-1

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2409386
CAS No.: 941904-16-1
M. Wt: 451.38
InChI Key: NILDRZIZXCEDNY-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides It features a bromophenyl group, a tosylpiperidine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:

    Formation of the Tosylpiperidine Moiety: Piperidine is reacted with tosyl chloride in the presence of a base such as pyridine to form 1-tosylpiperidine.

    Bromination of Phenyl Group: The phenyl group is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Acetamide Formation: The bromophenyl group is then reacted with 1-tosylpiperidine in the presence of an acylating agent such as acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
  • N-(4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Uniqueness

“N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILDRZIZXCEDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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